molecular formula C18H14N4OS3 B2769950 N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-53-3

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2769950
CAS No.: 864917-53-3
M. Wt: 398.52
InChI Key: JGWPWCIDFFSIDM-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound that features a benzo[d]thiazole ring, a thiadiazole ring, and a thioacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Synthesis of the 1,2,4-thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling reactions: The benzo[d]thiazole and thiadiazole rings can be coupled through a thioether linkage using reagents like thionyl chloride or other sulfur-containing reagents.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with similar structures are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Similar compounds have shown promise as antimicrobial agents.

    Anticancer Agents: Potential use in the development of new anticancer drugs.

Industry

    Dyes and Pigments: The aromatic structure may be useful in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Thiadiazole derivatives: Often studied for their biological activities, including anti-inflammatory and antimicrobial effects.

Uniqueness

The unique combination of benzo[d]thiazole and thiadiazole rings, along with the thioacetamide group, may confer distinct biological activities or chemical reactivity, making this compound a valuable subject for further research.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-6-8-12(9-7-11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWPWCIDFFSIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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